Cas no 1621467-68-2 (Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)
![Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure](https://www.kuujia.com/scimg/cas/1621467-68-2x500.png)
Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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- MDL: MFCD34597240
- Inchi: 1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-16-14-18(15-17-20)23-21-12-8-9-13-22(21)28-24(29-23)19-10-6-5-7-11-19/h5-17H,1-4H3
- InChI Key: ZHJSQFXICRKJQV-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)N=C1C1=CC=CC=C1
Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194741-1g |
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester |
1621467-68-2 | 95% | 1g |
$1375 | 2025-02-27 | |
eNovation Chemicals LLC | Y1194741-1g |
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester |
1621467-68-2 | 95% | 1g |
$1375 | 2024-07-28 | |
eNovation Chemicals LLC | Y1194741-1g |
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester |
1621467-68-2 | 95% | 1g |
$1375 | 2025-02-20 |
Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Comprehensive Analysis of Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 1621467-68-2)
The Quinazoline derivative with the CAS No. 1621467-68-2 is a highly specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure, serves as a critical intermediate in the synthesis of advanced therapeutic agents and functional materials. Its boronate ester moiety makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern organic synthesis.
Recent advancements in drug discovery have highlighted the importance of Quinazoline-based compounds due to their versatile pharmacological properties. Researchers are increasingly exploring this compound for its potential in targeting kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The integration of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances its stability and reactivity, making it a preferred choice for high-throughput screening and medicinal chemistry applications.
From a materials science perspective, this Quinazoline derivative is being investigated for its role in developing organic electronic devices. Its conjugated aromatic system and boron-containing functional group contribute to improved charge transport properties, which are essential for OLEDs and organic photovoltaics. The compound's ability to form stable π-π stacking interactions further underscores its utility in designing next-generation smart materials.
One of the most frequently asked questions in scientific forums revolves around the synthetic routes for CAS No. 1621467-68-2. Optimized protocols often involve palladium-catalyzed borylation of halogenated precursors, followed by purification via column chromatography. Its solubility in common organic solvents like DMSO and THF facilitates its handling in laboratory settings. Additionally, the compound's thermal stability makes it suitable for high-temperature reactions, a feature highly valued in industrial-scale production.
Environmental and green chemistry considerations are also driving interest in this compound. Researchers are exploring catalyst-free methodologies to minimize waste generation during its synthesis. The boronate ester group's compatibility with biocompatible solvents aligns with the growing demand for sustainable chemical processes. This aligns with global trends toward eco-friendly pharmaceuticals and renewable energy materials.
In summary, Quinazoline, 2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 1621467-68-2) represents a multifaceted compound with broad applications in life sciences and advanced materials. Its unique structural features and reactivity profile position it as a key player in addressing contemporary challenges in precision medicine and clean energy technologies. Future research will likely uncover even more innovative uses for this remarkable molecule.
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